N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorofluorophenyl group with a hydroxypiperidinyl ethyl moiety, linked through an oxalamide bond. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Chlorofluorophenyl Intermediate: The initial step involves the preparation of 3-chloro-4-fluoroaniline through halogenation reactions. This intermediate is crucial for introducing the chlorofluorophenyl group into the final compound.
Synthesis of the Hydroxypiperidinyl Ethyl Intermediate: This step involves the preparation of 2-(4-hydroxypiperidin-1-yl)ethanol, which is synthesized through the reaction of piperidine with ethylene oxide, followed by hydroxylation.
Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide bond. This reaction is typically carried out under anhydrous conditions with a base such as triethylamine to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, purification steps such as recrystallization or chromatography, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form a ketone.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorofluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in biological systems.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-morpholin-4-yl)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-piperidin-1-yl)ethyl)oxalamide
- N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxyethyl)piperidin-1-yl)oxalamide
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide stands out due to the presence of both a hydroxyl group and a piperidinyl moiety, which confer unique chemical and biological properties. This combination allows for diverse chemical modifications and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3/c16-12-9-10(1-2-13(12)17)19-15(23)14(22)18-5-8-20-6-3-11(21)4-7-20/h1-2,9,11,21H,3-8H2,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXLTRGZRANIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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